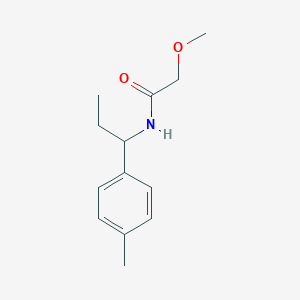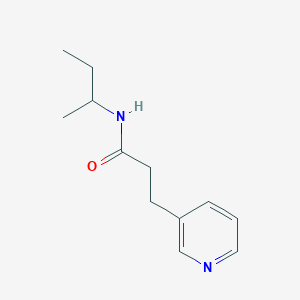
n-(Sec-butyl)-3-(pyridin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Sec-butyl)-3-(pyridin-3-yl)propanamide: is an organic compound that features a sec-butyl group attached to a propanamide backbone, with a pyridine ring at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-3-(pyridin-3-yl)propanamide typically involves the following steps:
Formation of the Amide Bond: The starting materials, sec-butylamine and 3-(pyridin-3-yl)propanoic acid, are reacted under amide coupling conditions. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are typical reagents.
Major Products:
Oxidation: Formation of sec-butyl ketone or sec-butyl alcohol.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of halogen or alkoxy groups on the pyridine ring.
Applications De Recherche Scientifique
Chemistry: n-(Sec-butyl)-3-(pyridin-3-yl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of pyridine-containing molecules with biological targets. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of n-(Sec-butyl)-3-(pyridin-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, modulating its activity. The pyridine ring can engage in π-π interactions or hydrogen bonding with the target, while the sec-butyl group can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
n-(Butyl)-3-(pyridin-3-yl)propanamide: Similar structure but with a butyl group instead of a sec-butyl group.
n-(Isobutyl)-3-(pyridin-3-yl)propanamide: Contains an isobutyl group, leading to different steric and electronic properties.
n-(Tert-butyl)-3-(pyridin-3-yl)propanamide: Features a tert-butyl group, which can significantly alter the compound’s reactivity and interactions.
Uniqueness: n-(Sec-butyl)-3-(pyridin-3-yl)propanamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic characteristics. This can influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
N-butan-2-yl-3-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C12H18N2O/c1-3-10(2)14-12(15)7-6-11-5-4-8-13-9-11/h4-5,8-10H,3,6-7H2,1-2H3,(H,14,15) |
Clé InChI |
FEDGXBODNNIACE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)CCC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


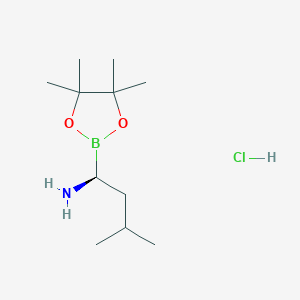
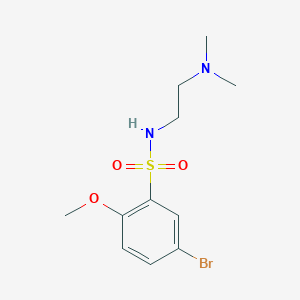
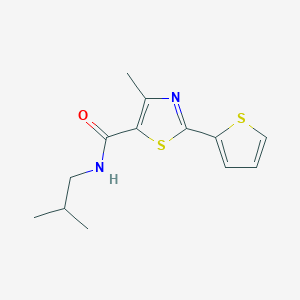
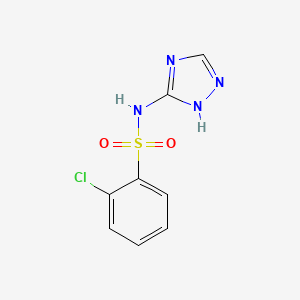
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
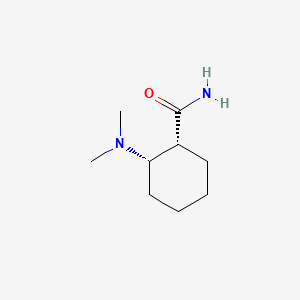
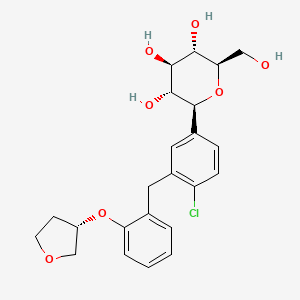
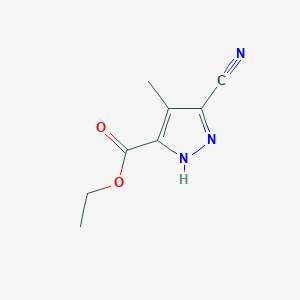
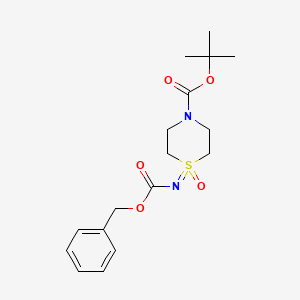
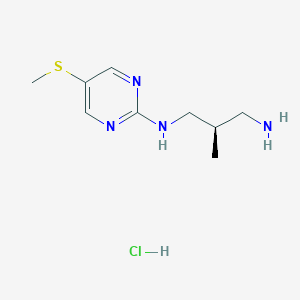
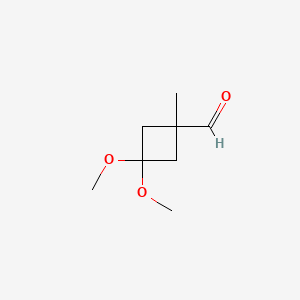
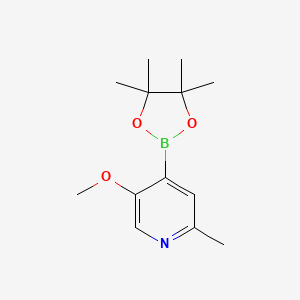
![(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)
